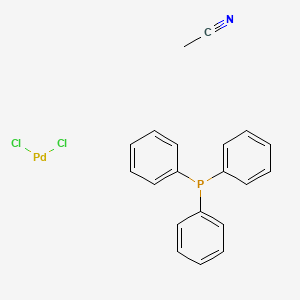
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium: is a coordination compound of palladium. It is known for its application as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound features a palladium center coordinated to two chloride ligands, one acetonitrile ligand, and one triphenylphosphine ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(triphenylphosphine)palladium typically involves the reaction of palladium(II) chloride with triphenylphosphine and acetonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows: [ \text{PdCl}_2 + \text{PPh}_3 + \text{CH}_3\text{CN} \rightarrow \text{trans-PdCl}_2(\text{PPh}_3)(\text{CH}_3\text{CN}) ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Chemistry: The compound is widely used as a catalyst in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant in these fields.
Industry: In the industrial sector, trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its catalytic properties.
Mechanism of Action
The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during the catalytic cycle. These steps allow the coupling of organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with similar catalytic properties.
trans-Dichlorobis(triphenylphosphine)palladium(II): Used in similar catalytic applications.
Uniqueness: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is unique due to the presence of the acetonitrile ligand, which can influence the reactivity and selectivity of the compound in catalytic processes.
Properties
Molecular Formula |
C20H18Cl2NPPd |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
acetonitrile;dichloropalladium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1-15H;1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
OAWCTOBFVCLFRR-UHFFFAOYSA-L |
Canonical SMILES |
CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















